molecular formula C17H21N5O B2747409 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide CAS No. 2097898-33-2

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2747409
CAS No.: 2097898-33-2
M. Wt: 311.389
InChI Key: XWYIROIDUFOYBP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide is a synthetic organic compound with the CAS Registry Number 2097898-33-2. Its molecular formula is C 17 H 21 N 5 O, and it has a molecular weight of 311.38 g/mol . This compound features a tetrahydroquinazoline core, a heterocyclic scaffold of significant interest in medicinal chemistry . Derivatives of 5,6,7,8-tetrahydroquinazoline have been identified as promising scaffolds in pharmaceutical research due to their diverse biological activities. Scientific literature indicates that related tetrahydroquinazoline structures are being explored for their potential as inhibitors of essential enzymes in Mycobacterial tuberculosis , such as dihydrofolate reductase (DHFR) and DprE1, suggesting potential applications in antitubercular agent development . Furthermore, this class of compounds has also been investigated for inhibitory activity against β-glucosidase, indicating a potential research value in metabolic disorder studies . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-22(2)17-19-11-13-9-14(5-6-15(13)21-17)20-16(23)8-12-4-3-7-18-10-12/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYIROIDUFOYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide typically involves multi-step organic synthesis:

  • Formation of the tetrahydroquinazoline ring by cyclization reactions.

  • Introduction of the dimethylamino group through substitution reactions.

  • Coupling of the pyridine ring with the tetrahydroquinazoline via an acetamide linkage.

Industrial Production Methods:

  • Large-scale production may utilize microwave-assisted synthesis to enhance reaction rates and yields.

  • Optimization of solvent and temperature conditions is crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the dimethylamino group to form N-oxide derivatives.

  • Reduction: Reduction reactions may target the pyridine ring to form dihydropyridine analogs.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Nucleophiles like organolithium or organomagnesium reagents.

Major Products:

  • Depending on the reagents and conditions used, products may include N-oxide derivatives, dihydropyridine analogs, and substituted quinazoline or pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.

  • Studies on reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.

  • Studied for interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent, particularly in oncology and neurology.

  • Evaluation of pharmacokinetics and pharmacodynamics.

Industry:

  • Utilized in the development of novel materials.

  • Employed in the synthesis of specialty chemicals and advanced intermediates.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: Proteins, enzymes, and receptors involved in signaling pathways.

  • Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active agents, enabling comparisons based on molecular frameworks and biological activities:

Compound Name / ID Core Structure Key Functional Groups Reported Activity Source
Target Compound Tetrahydroquinazoline - 2-(Dimethylamino) substituent
- Pyridin-3-yl acetamide
Unknown (hypothetically kinase or enzyme inhibition) N/A
Zeteletinib (WHO INN) Quinoline-pyridine-acetamide - 6,7-Dimethoxyquinoline
- Trifluoromethyl-oxazole
Tyrosine kinase inhibitor (antineoplastic) WHO Report (2020)
N',N'-Dimethyl-N-(6-methyl-5,6,7,8-tetrahydrotriazoloquinazolin-9-yl)ethane-1,2-diamine Tetrahydrotriazoloquinazoline - Triazoloquinazoline core
- Ethylene-diamine side chain
Unknown (structural similarity to kinase inhibitors) Chemical List
2-(2-Phenylethyl)chromones (Compounds 2–4,7) Chromone derivatives - Phenylethyl substituents
- Hydroxyl/methoxy groups
Acetylcholinesterase inhibition (IC₅₀: 10–50 μM) Phytochemistry Study

Activity-Based Comparisons

  • Kinase Inhibition: Zeteletinib demonstrates that acetamide-linked heterocycles (quinoline, pyridine) are effective in kinase inhibition. The target compound’s pyridin-3-yl acetamide group may similarly interact with ATP-binding pockets in kinases, though empirical data are needed.
  • Enzyme Inhibition: Compounds from Aquilaria crassna (e.g., sesquiterpenoids 1, 4, and 5) and Gyrinops salicifolia (chromones 2–4,7) exhibit acetylcholinesterase inhibition. While the target compound lacks phenolic or terpenoid motifs, its dimethylamino and pyridine groups could modulate enzyme activity through hydrophobic or charge interactions.
  • Structural Flexibility : The tetrahydroquinazoline core in the target compound allows for diverse substitutions, akin to tetrahydrotriazoloquinazoline derivatives , which are explored in anticancer and antimicrobial research.

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(pyridin-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 350.42 g/mol. The compound features a tetrahydroquinazoline core substituted with a dimethylamino group and a pyridine moiety, which may enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC20H22N4OC_{20}H_{22}N_{4}O
Molecular Weight350.42 g/mol
StructureTetrahydroquinazoline core
Functional GroupsDimethylamino, Pyridine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structural features may act as enzyme inhibitors or modulators of receptor activity. For instance, studies have shown that tetrahydroquinazoline derivatives can inhibit various enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anticancer effects.

  • Enzyme Inhibition : The dimethylamino group enhances the binding affinity to target enzymes, which may inhibit their activity and disrupt pathological processes.
  • Receptor Modulation : The pyridine moiety may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of tetrahydroquinazoline derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Activity

Research has indicated that this compound may also possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported at concentrations as low as 0.5 mg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests potential applications in treating bacterial infections.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound at concentrations above 20 µM.
  • Case Study on Antimicrobial Properties :
    • Another investigation assessed the antimicrobial efficacy against E. coli and Listeria monocytogenes. The compound showed promising results with an MIC of 0.25 mg/mL against E. coli, suggesting its potential use as an antibacterial agent .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

What biological activities are associated with structurally related acetamide derivatives?

Basic
Analogous compounds exhibit:

  • Anticancer activity : Pyridine and quinazoline moieties interact with kinase domains (e.g., EGFR inhibition) .
  • Antimicrobial effects : Triazole-containing derivatives disrupt bacterial cell wall synthesis .
  • Anti-inflammatory properties : Tetrahydroquinazoline scaffolds modulate COX-2 enzymes .

How can researchers optimize the synthesis yield and purity of this compound?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Computational modeling : Reaction path searches via density functional theory (DFT) to predict transition states and energy barriers .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and minimize side products .

How should contradictory biological activity data across studies be resolved?

Q. Advanced

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions to isolate contributing functional groups .
  • Meta-analysis : Cross-reference data with databases like ChEMBL to identify outliers or assay-specific biases .

What computational approaches elucidate the reaction mechanisms for synthesizing this compound?

Q. Advanced

  • Quantum chemical calculations : Employ Gaussian or ORCA software to model reaction intermediates and activation energies .
  • Molecular dynamics (MD) simulations : Study solvent effects and catalyst interactions using AMBER or GROMACS .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways and byproducts .

How can interaction studies with biological targets be designed for this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to predict binding poses against targets like kinases or GPCRs .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) for protein-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

What strategies address stability issues during storage and handling?

Q. Advanced

  • Degradation profiling : Accelerated stability studies under varying temperatures and humidity levels, monitored via HPLC .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored under inert gas (argon) .
  • Excipient screening : Test compatibility with stabilizers (e.g., cyclodextrins) to prevent hydrolysis .

What is the role of heterocyclic moieties (e.g., quinazoline, pyridine) in its biological activity?

Q. Advanced

  • Quinazoline core : Acts as a rigid scaffold for target binding; dimethylamino groups enhance solubility and membrane permeability .
  • Pyridine ring : Participates in π-π stacking with aromatic residues in enzyme active sites .
  • Amide linker : Facilitates hydrogen bonding with catalytic residues (e.g., serine in proteases) .

How can analogs with improved pharmacokinetic properties be rationally designed?

Q. Advanced

  • Bioisosteric replacement : Substitute pyridine with thiazole to enhance metabolic stability .
  • Pro-drug strategies : Introduce ester groups for improved oral bioavailability, hydrolyzed in vivo .
  • ADMET prediction : Use SwissADME or ADMETlab to optimize logP, solubility, and CYP450 interactions .

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